REACTION_CXSMILES
|
C(C1C=[N:6][N:7]2[C:12](C3C=CC(Cl)=CC=3)=[C:11]([C:20]3C=CC=C[C:21]=3Cl)C=NC=12)(O)=[O:2].[OH2:27].C([N:30]([CH2:33][CH3:34])CC)C>C(Cl)(Cl)Cl>[OH2:2].[OH:27][N:30]1[C:33]2[CH:34]=[CH:21][CH:20]=[CH:11][C:12]=2[N:7]=[N:6]1 |f:4.5|
|
Name
|
3-carboxy-6-(2-chlorophenyl)-7-(4-chlorophenyl)-pyrazolo[1,5-a]pyrimidine
|
Quantity
|
165 mg
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C=1C=NN2C1N=CC(=C2C2=CC=C(C=C2)Cl)C2=C(C=CC=C2)Cl
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
123 mg
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
178 μL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
O.ON1N=NC2=C1C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 97 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(C1C=[N:6][N:7]2[C:12](C3C=CC(Cl)=CC=3)=[C:11]([C:20]3C=CC=C[C:21]=3Cl)C=NC=12)(O)=[O:2].[OH2:27].C([N:30]([CH2:33][CH3:34])CC)C>C(Cl)(Cl)Cl>[OH2:2].[OH:27][N:30]1[C:33]2[CH:34]=[CH:21][CH:20]=[CH:11][C:12]=2[N:7]=[N:6]1 |f:4.5|
|
Name
|
3-carboxy-6-(2-chlorophenyl)-7-(4-chlorophenyl)-pyrazolo[1,5-a]pyrimidine
|
Quantity
|
165 mg
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C=1C=NN2C1N=CC(=C2C2=CC=C(C=C2)Cl)C2=C(C=CC=C2)Cl
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
123 mg
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
178 μL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
O.ON1N=NC2=C1C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 97 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |